トランス,トランス-ムコン酸

説明

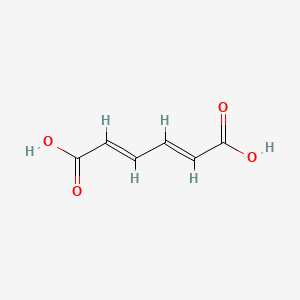

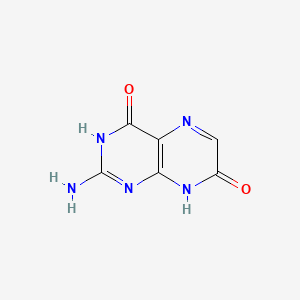

トランス-トランス-ムコン酸: は、分子式C₆H₆O₄ の有機化合物です。これは、共役二重結合を持つジカルボン酸であり、ヘキサジエン二酸として分類されます。 この化合物は、ムコン酸の3つの異性体のうちの1つであり、他の2つはシス-シス-ムコン酸とシス-トランス-ムコン酸です .

科学的研究の応用

Trans-trans-Muconic acid has a wide range of applications in scientific research:

作用機序

トランス-トランス-ムコン酸の作用機序は、様々な分子標的や経路との相互作用に関係しています。 例えば、バイオアジピン酸を生成する水素化プロセスでは、化合物は触媒表面に吸着、反応、脱着します . その構造中の共役二重結合は、その反応性と他の分子との相互作用に重要な役割を果たします .

類似化合物の比較

類似化合物:

- シス-シス-ムコン酸

- シス-トランス-ムコン酸

- アジピン酸

- フマル酸

- イタコン酸

比較: トランス-トランス-ムコン酸は、その共役二重結合と様々な化学変換を起こす能力により、ユニークです。 シス-シス異性体とシス-トランス異性体とは異なり、トランス-トランス型はより安定しており、異なる反応性パターンを示します . さらに、その持続可能な生産とグリーンケミストリーへの応用の可能性は、現代の研究における貴重な化合物となっています .

生化学分析

Biochemical Properties

Trans,Trans-Muconic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the production of cis,cis-muconic acid (CCM) in the yeast Saccharomyces cerevisiae, where it interacts with enzymes such as dehydroshikimate dehydratase and catechol 1,2-dioxygenase .

Cellular Effects

Trans,Trans-Muconic Acid has notable effects on various types of cells and cellular processes. For example, it has been associated with hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood . It has also been associated with lower levels of low-density lipoprotein cholesterol (LDL-C), suggesting that it may have complex effects on lipid metabolism .

Molecular Mechanism

The molecular mechanism of Trans,Trans-Muconic Acid involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans,Trans-Muconic Acid can change over time. For instance, it has been used as a biomarker of exposure to benzene in humans, with its concentration in urine indicating the level of exposure .

Metabolic Pathways

Trans,Trans-Muconic Acid is involved in several metabolic pathways. It is a metabolite in the degradation pathway of benzene, a common environmental pollutant .

準備方法

合成経路と反応条件: トランス-トランス-ムコン酸は、いくつかの方法で合成することができます。一般的な方法の1つは、シス-シス-ムコン酸の異性化です。 このプロセスは通常、エステル化反応に続いてヨウ素触媒による異性化が含まれます . 別の方法は、グリオキサールアセタールとケテンを酸触媒の存在下で反応させ、続いて加水分解を行う方法です .

工業生産方法: トランス-トランス-ムコン酸の工業生産は、多くの場合、バイオテクノロジーによる経路で行われます。 例えば、特定の細菌は、酵素的に芳香族化合物を分解してシス-シス-ムコン酸を生成することができ、これはその後トランス-トランス型に異性化することができます . このバイオテクノロジーアプローチは、持続可能で環境に優しい生産の可能性があるため、関心を集めています .

化学反応の分析

反応の種類: トランス-トランス-ムコン酸は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

主要な生成物:

アジピン酸: トランス-トランス-ムコン酸の酸化によって形成される重要な生成物.

バイオアジピン酸: 水素化によって生成されます.

配位ポリマー: 金属塩との置換反応によって形成されます.

科学研究への応用

トランス-トランス-ムコン酸は、科学研究において幅広い用途を持っています。

類似化合物との比較

- Cis-cis-Muconic acid

- Cis-trans-Muconic acid

- Adipic acid

- Fumaric acid

- Itaconic acid

Comparison: Trans-trans-Muconic acid is unique due to its conjugated double bonds and its ability to undergo various chemical transformations. Unlike cis-cis and cis-trans isomers, the trans-trans form is more stable and has distinct reactivity patterns . Additionally, its potential for sustainable production and applications in green chemistry make it a valuable compound in modern research .

特性

IUPAC Name |

(2E,4E)-hexa-2,4-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052848 | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Chem Service MSDS], Solid; [Merck Index] Cream or light brown powder; [Alfa Aesar MSDS], Solid | |

| Record name | Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans,trans-Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 15 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3588-17-8, 505-70-4, 1119-72-8 | |

| Record name | trans,trans-Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans,trans-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MUCONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans,trans-buta-1,3-diene-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexa-2,4-dienedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KD92ZL2KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

301 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is trans,trans-muconic acid (t,t-MA) primarily used for in research?

A1: t,t-MA is primarily used as a biomarker for benzene exposure in humans. [, , , , , , , ]

Q2: How is t,t-MA related to benzene exposure?

A2: t,t-MA is a metabolite of benzene, meaning it's produced when the body breaks down benzene. Measuring t,t-MA levels in urine helps assess the extent of benzene exposure. [, , , , , , ]

Q3: Is t,t-MA a specific and reliable biomarker for benzene exposure?

A3: While t,t-MA is a sensitive indicator of benzene exposure, it's not entirely specific. Consuming foods preserved with sorbic acid can also elevate urinary t,t-MA levels, potentially leading to overestimation of benzene exposure. [, ]

Q4: How does smoking affect urinary t,t-MA levels?

A4: Smoking significantly increases t,t-MA levels in urine as cigarette smoke contains benzene. Studies have shown that t,t-MA levels are considerably higher in smokers compared to non-smokers. [, , , , , ]

Q5: Are there other factors besides benzene exposure and sorbic acid intake that can influence urinary t,t-MA levels?

A5: Yes, factors like age, sex, creatinine levels, and even certain medications can influence urinary t,t-MA levels. Researchers need to consider these factors when interpreting t,t-MA as a biomarker for benzene exposure. [, , , ]

Q6: What are the potential health risks associated with benzene exposure?

A6: Benzene is a known human carcinogen. Exposure to benzene, particularly long-term exposure, is linked to various health problems, including leukemia and other blood disorders. [, , , , ]

Q7: What is the significance of studying t,t-MA in petrol station workers?

A7: Petrol station workers are occupationally exposed to benzene as petrol contains this compound. Monitoring their urinary t,t-MA levels helps assess their exposure and potential health risks. [, , , ]

Q8: What is the molecular formula and weight of t,t-MA?

A8: The molecular formula of t,t-MA is C6H6O4, and its molecular weight is 142.11 g/mol. [, ]

Q9: Can you describe the structure of t,t-MA?

A9: t,t-MA is an open-chain unsaturated dicarboxylic acid with two carboxylic acid groups (-COOH) at the ends of a four-carbon chain containing two conjugated double bonds. [, , ]

Q10: What is the significance of cis-trans isomerism in muconic acid?

A10: Muconic acid exists in three isomeric forms: cis,cis-, cis,trans-, and trans,trans-. The cis,cis-isomer is the primary product of biological production, but the trans,trans-isomer is more desirable for synthesizing various bio-based polymers. Therefore, isomerization of cis,cis-muconic acid to trans,trans-muconic acid is a crucial step in its utilization. [, , , ]

Q11: What are the potential applications of t,t-MA in the chemical industry?

A11: t,t-MA is a valuable platform chemical that can be used to synthesize various bio-based products, including adipic acid, terephthalic acid, and 1,4-cyclohexanedicarboxylic acid. These chemicals are important monomers for producing polymers like nylon and PET. [, , , ]

Q12: What is the role of catalysis in the conversion of t,t-MA to other valuable chemicals?

A12: Catalysis plays a critical role in converting t,t-MA to adipic acid and other useful monomers. Various catalysts, including noble metal nanoparticles like platinum, palladium, and rhodium, have been explored for the hydrogenation of muconic acid. [, , ]

Q13: What analytical techniques are commonly used to measure t,t-MA in urine?

A13: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the most common method for quantifying t,t-MA in urine samples. [, , , , , , , ]

Q14: Are there other analytical methods for measuring t,t-MA?

A14: Yes, besides HPLC-UV, other techniques like gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis (CE) have also been explored for t,t-MA analysis. [, , ]

Q15: What are some challenges associated with the analytical determination of t,t-MA in urine?

A15: Matrix effects from urine components can interfere with t,t-MA detection. Therefore, efficient sample preparation techniques, such as solid-phase extraction, are crucial to minimize matrix interference and achieve accurate quantification. [, , , , ]

Q16: What are some current research directions regarding the use of t,t-MA?

A16: Current research focuses on optimizing the production of t,t-MA from renewable sources, developing efficient catalytic systems for its conversion to valuable monomers, and exploring its potential applications in synthesizing novel bio-based polymers. [, , ]

Q17: What is the role of computational chemistry in understanding t,t-MA and its reactions?

A17: Computational methods, such as density functional theory (DFT), can be used to study the electronic structure of t,t-MA, predict its reactivity, and design more efficient catalysts for its conversion to other useful chemicals. [, ]

Q18: What are the future prospects of t,t-MA as a platform chemical?

A18: With increasing demand for sustainable and environmentally friendly products, t,t-MA holds great promise as a platform chemical. Further research and development efforts in its production, conversion, and application can potentially lead to a more sustainable chemical industry. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)